molecular formula C19H16F2N4O B4335856 [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4335856
M. Wt: 354.4 g/mol
InChI Key: ITEGQLMYWQEZPD-UHFFFAOYSA-N
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Description

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the cyclopropyl and difluoromethyl groups through substitution reactions.
  • Coupling reactions to attach the indol-1-ylcarbonyl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Scale-up of reactions using batch or continuous flow processes.
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation might yield ketones or carboxylic acids.
  • Reduction could produce alcohols or amines.
  • Substitution reactions might introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development for treating diseases.

    Industry: Applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes or receptors to modulate their activity.
  • Interfering with cellular signaling pathways.
  • Inducing changes in gene expression or protein function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone might include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples could be:

  • 5-methyl-7-(trifluoromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.
  • 5-ethyl-7-(chloromethyl)-3-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical properties and biological activity. The presence of the cyclopropyl and difluoromethyl groups, as well as the indol-1-ylcarbonyl moiety, may confer unique reactivity and selectivity compared to other similar compounds.

Properties

IUPAC Name

[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O/c20-17(21)16-9-14(11-5-6-11)23-18-13(10-22-25(16)18)19(26)24-8-7-12-3-1-2-4-15(12)24/h1-4,9-11,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGQLMYWQEZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2,3-dihydro-1H-indol-1-yl)methanone

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